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molecular formula C11H11ClN2O3 B8342128 3-Chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzoic acid

3-Chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzoic acid

Cat. No. B8342128
M. Wt: 254.67 g/mol
InChI Key: SFNZFOAGLXKNJN-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

350 mg (1.49 mmol) 3-chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzonitrile are suspended in 5 ml of ethanol and combined with 2.0 ml of 10-molar aqueous sodium hydroxide solution. The mixture is stirred for one hour at 100° C. and then evaporated down i. vac. The aqueous residue is combined with ice, acidified with acetic acid and extracted with ethyl acetate. The combined organic phases are washed with water and sat. sodium chloride solution, dried over magnesium sulphate and evaporated down i. vac. The aqueous phase is acidified with 6-molar hydrochloric acid, extracted 5 times with ethyl acetate, the combined organic phases are washed with sat. sodium chloride solution, dried over magnesium sulphate and evaporated down i. vac.
Name
3-chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzonitrile
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][CH2:13][NH:12][C:11]1=[O:16])C#N.[OH-:17].[Na+].[CH2:19]([OH:21])[CH3:20]>>[Cl:1][C:2]1[CH:3]=[C:20]([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][CH2:13][NH:12][C:11]1=[O:16])[C:19]([OH:17])=[O:21] |f:1.2|

Inputs

Step One
Name
3-chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzonitrile
Quantity
350 mg
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1N1C(NCCC1)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down i
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with water and sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C(=O)O)C=CC1N1C(NCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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